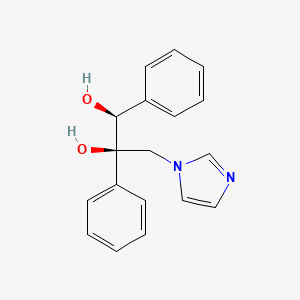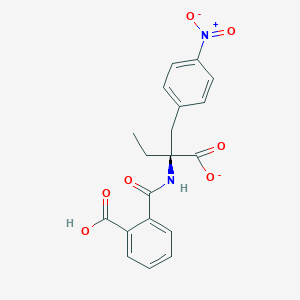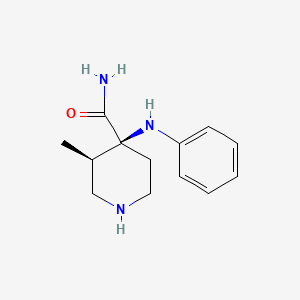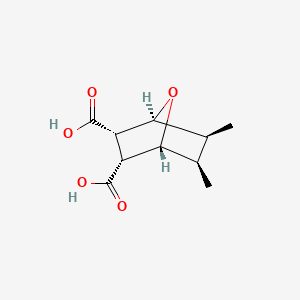
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-: is a complex organic compound with the molecular formula C10H14O5 . This compound is part of the oxabicycloheptane family, which is known for its unique bicyclic structure. The presence of two carboxylic acid groups and two methyl groups adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)- typically involves a Diels-Alder reaction . This reaction is a cycloaddition between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: 60-80°C
Catalyst: Lewis acids like AlCl3 or BF3
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: to maintain optimal reaction conditions.
Purification: Crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or H2O2.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like NaOH or KOH.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOH in aqueous solution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of esters or ethers.
科学的研究の応用
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Polymer Chemistry: Acts as a monomer for the production of specialized polymers.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly protein phosphatases.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as protein phosphatases . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its inhibitory activity . These interactions disrupt the normal function of the enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
The presence of two methyl groups at positions 5 and 6, along with the specific stereochemistry (2-exo,3-exo,5-endo,6-endo), makes this compound unique. These structural features contribute to its distinct reactivity and biological activity.
特性
CAS番号 |
109282-35-1 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC名 |
(1R,2R,3S,4S,5S,6R)-5,6-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-3-4(2)8-6(10(13)14)5(9(11)12)7(3)15-8/h3-8H,1-2H3,(H,11,12)(H,13,14)/t3-,4+,5-,6+,7-,8+ |
InChIキー |
JEZJMLSOUQUESZ-FLMNKLAKSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)C |
正規SMILES |
CC1C(C2C(C(C1O2)C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


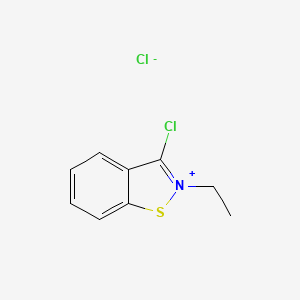
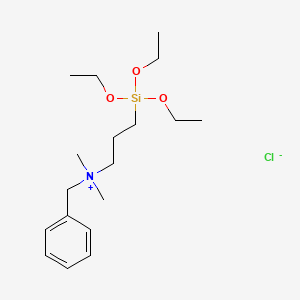
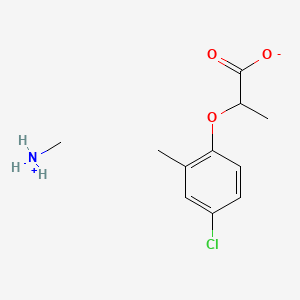

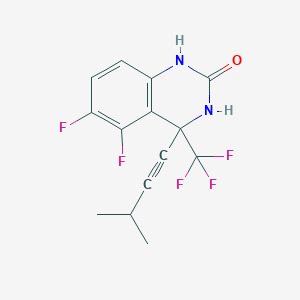
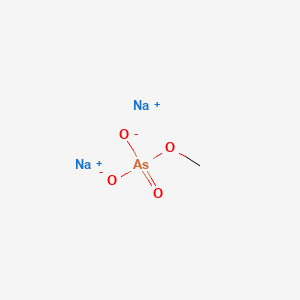

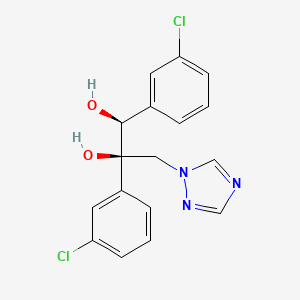

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
